2-Hydroxy-1-naphthoic acid

概述

描述

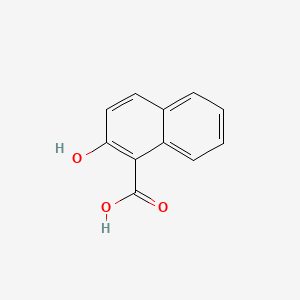

2-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, featuring a hydroxyl group and a carboxyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

准备方法

2-Hydroxy-1-naphthoic acid is typically synthesized through the carboxylation of 2-naphthol using the Kolbe–Schmitt reaction. This process involves treating the dried sodium or potassium salt of 2-naphthol with carbon dioxide at elevated temperatures and pressures, resulting in an 80% yield of the product . Industrial production methods may involve the use of solvents such as toluene, tetralin, or diphenyl oxide as alternatives .

化学反应分析

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Electrophilic Substitution and Derivatization

3.1 Sulfonation

Reaction with chlorosulfonic acid at 30°C yields the 6-sulfonyl chloride derivative :

3.2 Complexation with Fe³⁺

Forms a dark blue complex in ethanol, used for qualitative identification :

Biodegradation Pathways

Burkholderia sp. strain BC1 metabolizes this compound via:

-

Non-oxidative decarboxylation : Catalyzed by a decarboxylase to form 2-naphthol .

-

Oxidative cleavage : 2-Naphthol → 1,2,6-trihydroxy-1,2-dihydronaphthalene → gentisic acid (via meta-cleavage) .

Key Enzymes Involved

-

1-H2NA dioxygenase : Cleaves 1-hydroxy-2-naphthoic acid (isomer-specific) .

-

Catechol 1,2-dioxygenase : Processes intermediates into TCA cycle substrates .

Stability and Reactivity

科学研究应用

Microbial Degradation and Bioremediation

Microbial Metabolism:

Recent studies have highlighted the role of 2H1NA in the metabolism of polycyclic aromatic hydrocarbons (PAHs) by specific bacterial strains. For instance, Burkholderia sp. strain BC1 has been shown to utilize 2H1NA as a carbon source, effectively degrading it into 2-naphthol through a non-oxidative pathway. This process involves various enzymes that facilitate the breakdown of 2H1NA, making it a potential candidate for bioremediation of environments contaminated with PAHs .

Case Study:

A study demonstrated that Burkholderia sp. strain BC1 could completely degrade 2H1NA within 30 hours under optimal conditions. The degradation pathway was characterized by the accumulation of 2-naphthol, which was subsequently degraded, indicating a robust metabolic pathway for the assimilation of this compound .

Synthesis of Metal Chelates

Chemical Synthesis:

2H1NA is utilized in the synthesis of binary chelates with various metal ions such as Cu²⁺, Co²⁺, and Ni²⁺. These chelates exhibit significant biological activities, including antibacterial and anticancer properties.

Biological Activity:

Research has shown that these metal complexes derived from 2H1NA demonstrate potent activity against cancer cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer). The effectiveness of these compounds was assessed using colorimetric assays, revealing substantial cytotoxic effects on treated cells compared to controls .

Table: Anticancer Activity of Metal Chelates Derived from 2H1NA

| Metal Ion | Cancer Cell Line | % Viability Reduction |

|---|---|---|

| Cu²⁺ | MCF-7 | 47.3 |

| Co²⁺ | HepG-2 | 24.2 |

Analytical Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI):

2H1NA serves as an effective matrix in MALDI mass spectrometry for analyzing low molecular weight compounds such as porphyrins and peptides. Its ability to ionize these compounds efficiently enhances the sensitivity and accuracy of mass spectrometric analyses .

Case Study:

A study outlined the use of 2H1NA as a matrix for detecting porphyrins in biological samples. The results indicated improved signal intensity and resolution compared to traditional matrices, showcasing its utility in analytical chemistry .

Environmental Applications

Degradation Pathways:

The compound is involved in novel degradation pathways for other PAHs like phenanthrene. Research indicates that bacteria can metabolize phenanthrene to 2H1NA through dioxygenation processes, which can then be further degraded via meta-cleavage pathways to less harmful substances such as salicylic acid .

作用机制

The mechanism of action of 2-Hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .

相似化合物的比较

2-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

- 1-Hydroxy-2-naphthoic acid

- 3-Hydroxy-2-naphthoic acid

- 6-Hydroxy-2-naphthoic acid

These compounds share similar structural features but differ in the position of the hydroxyl and carboxyl groups on the naphthalene ring. The unique positioning of these functional groups in this compound contributes to its distinct chemical and biological properties .

生物活性

2-Hydroxy-1-naphthoic acid (2H1NA), a derivative of naphthoic acid, has garnered attention for its diverse biological activities. This article explores its metabolism, potential therapeutic applications, and the mechanisms underlying its biological effects, supported by relevant research findings and case studies.

- Chemical Formula : C₁₀H₈O₃

- Molecular Weight : 188.18 g/mol

- CAS Number : 2283-08-1

Metabolic Pathways

Research indicates that 2H1NA can be utilized as a sole carbon source by certain bacteria, such as Burkholderia sp. strain BC1. The metabolic pathway for 2H1NA degradation involves several intermediates:

| Metabolite | Description |

|---|---|

| 2-Naphthol | Directly derived from 2H1NA through non-oxidative decarboxylation. |

| 1,2,6-Trihydroxy-1,2-dihydronaphthalene | Further metabolite indicating complex degradation pathways. |

| Gentisic Acid | End product in the degradation pathway. |

The study demonstrated that strain BC1 employs a dual pathway for the metabolism of salicylic acid, which is linked to the degradation of 2H1NA as well .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Research involving its complexes with metal ions (e.g., Zn(II), Cu(II)) indicated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that these complexes exhibited significant inhibition zones, suggesting potential applications in antimicrobial formulations .

Inhibition of Enzymatic Activity

In studies examining competitive inhibition, 2H1NA was identified as a potent inhibitor of certain enzymes involved in plant defense mechanisms. It was shown to inhibit cinnamate-4-hydroxylase (C4H), which is crucial for salicylic acid biosynthesis in plants. This inhibition could redirect metabolic pathways, potentially enhancing the production of salicylic acid under specific conditions .

Study on Bacterial Metabolism

A notable study focused on the bacterial metabolism of 2H1NA highlighted its utilization by Burkholderia sp. strain BC1. The research involved chromatographic and spectrometric analyses to identify metabolic intermediates and assess oxygen uptake during degradation. This study provided insights into alternative catabolic pathways for hydroxynaphthoic acids, revealing the biochemical versatility of this compound in microbial ecosystems .

Therapeutic Applications

The potential therapeutic applications of 2H1NA are being explored in various fields, including pharmacology and environmental science. Its role as an antimicrobial agent suggests possible uses in treating infections caused by resistant bacterial strains. Additionally, its ability to modulate plant defense mechanisms may open avenues for agricultural applications aimed at enhancing crop resilience against pathogens .

常见问题

Basic Research Questions

Q. What are the optimal culture conditions for microbial degradation of 2H1NA in laboratory settings?

- Microbial degradation of 2H1NA by strains like Ochrobactrum sp. PWTJD is most efficient at pH 7.2–8.0 and 25–30°C , with slower rates under acidic conditions (pH <7.0) . Adjusting pH to slightly alkaline ranges (e.g., pH 7.2) enhances growth and degradation activity. A lag phase of ~24 hours precedes rapid degradation, with >99% degradation achievable within 7 days under optimized conditions .

Q. Which analytical techniques are recommended for identifying 2H1NA and its metabolites in biodegradation studies?

- HPLC and GC-MS are critical for tracking 2H1NA and intermediates like salicylaldehyde or 2-naphthol. For example:

- HPLC with UV detection identifies retention times and co-elution patterns of metabolites .

- GC-MS (after methylation with BF₃/methanol) detects volatile derivatives, though 2H1NA may decarboxylate to 2-naphthol during analysis .

Q. How can researchers quantify protein concentrations in enzyme activity assays involving 2H1NA degradation?

- The Bradford method (using Coomassie Brilliant Blue G-250) is widely adopted for quantifying microbial proteins in cell-free extracts, ensuring accurate normalization of enzyme activity data .

Advanced Research Questions

Q. How does the meta-cleavage pathway of 2H1NA differ between Gram-negative and Gram-positive bacteria?

- In Gram-negative Ochrobactrum sp., 2H1NA undergoes meta-cleavage via a ferric iron-dependent dioxygenase, producing intermediates like trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid .

- In contrast, Gram-positive Staphylococcus sp. PN/Y employs structurally distinct dioxygenases, evidenced by divergent primer amplification results and inability to oxidize indole .

- Key method : Supplement cell-free extracts with 1 mM FeCl₃ to enhance cleavage activity or use deferroxamine mesylate to inhibit iron-dependent enzymes .

Q. What experimental strategies resolve contradictions in reported pH effects on 2H1NA degradation pathways?

- While Ochrobactrum sp. shows optimal activity at pH 7.2–8.0, a pH drop to 6.8 during degradation suggests transient acidification from metabolite accumulation (e.g., salicylic acid) .

- Mitigation : Monitor pH dynamically using in-line sensors or buffer the medium with phosphate (50 mM, pH 7.2) to stabilize enzymatic activity .

Q. How do dual degradation pathways for structurally similar compounds (e.g., naphthalene vs. 2H1NA) coexist in single bacterial strains?

- Burkholderia sp. BC1 uses distinct enzyme sets for 2H1NA (via 2-naphthol and gentisic acid) and naphthalene (via salicylic acid).

- Key validation : Real-time PCR confirms differential expression of nag-like genes (for naphthalene) vs. non-oxidative decarboxylases (for 2H1NA) .

Q. What role does ferric iron play in the catalytic mechanism of 2H1NA ring-cleaving dioxygenases?

- Ferric iron is essential for the dioxygenase in Ochrobactrum sp. PWTJD. Enzyme activity is:

- Restored by FeCl₃ supplementation.

- Inhibited by deferroxamine mesylate (iron chelator) but unaffected by EDTA (targets Fe²⁺) .

Q. Methodological Considerations

- Handling and Stability : Store 2H1NA in cool, dark conditions to prevent degradation. Avoid contact with oxidizers due to incompatibility .

- Enzyme Induction : Pre-culture microbes with 2H1NA or phenanthrene to induce pathway-specific enzymes, as cells grown on non-aromatic substrates (e.g., succinate) lack cleavage activity .

属性

IUPAC Name |

2-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHOPMSGKZNELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062304 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2283-08-1, 30440-92-7 | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxynaphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxynaphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3H4QZ94UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。